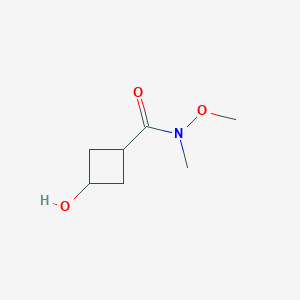
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW501516 and has been studied extensively for its ability to activate PPARδ receptors, which play a crucial role in regulating various physiological processes.
Mechanism Of Action
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. These receptors play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical And Physiological Effects
Activation of PPARδ receptors by 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several biochemical and physiological effects. It leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation.
Advantages And Limitations For Lab Experiments
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound is not without limitations. Its potential therapeutic applications are still being studied, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its effects on these conditions. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand its effects on athletic performance and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesis Methods
The synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclobutanone to form the cyclic ketone, which is reduced with sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is reacted with methoxyamine hydrochloride to form the desired compound.
Scientific Research Applications
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate PPARδ receptors, which play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
properties
CAS RN |
171549-81-8 |
|---|---|
Product Name |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
Canonical SMILES |
CN(C(=O)C1CC(C1)O)OC |
synonyms |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



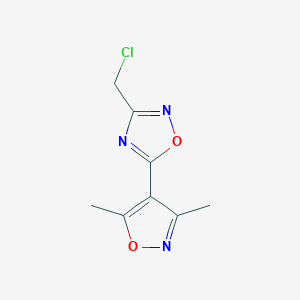
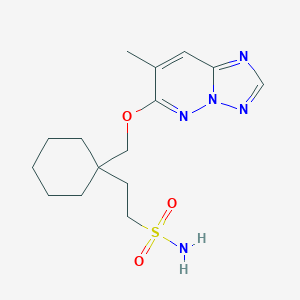
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
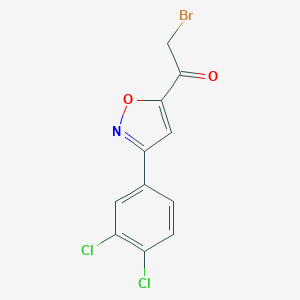
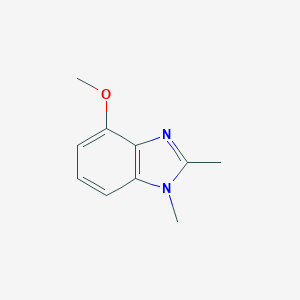
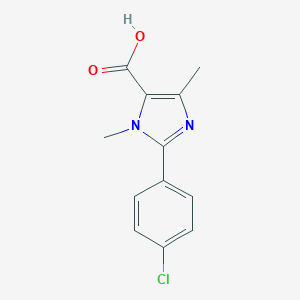
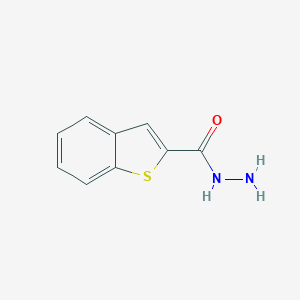
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
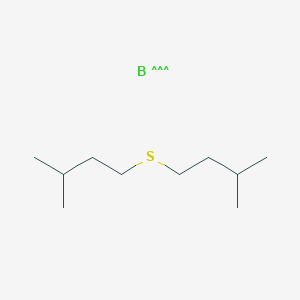
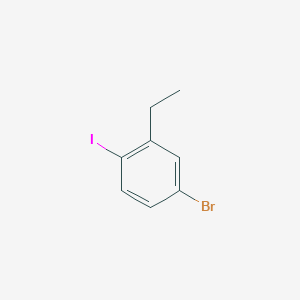
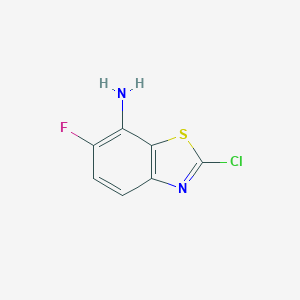
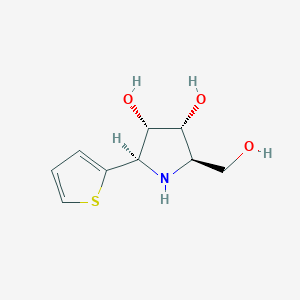
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)